Serinamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

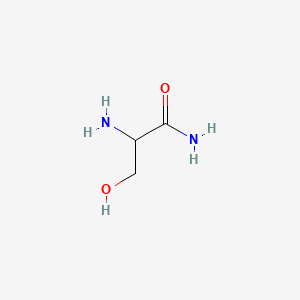

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317834 | |

| Record name | L-Serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6791-49-7 | |

| Record name | L-Serinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6791-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006791497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-hydroxypropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ0MD19SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Serinamide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Serinamide, the amide derivative of the amino acid serine, exists as two stereoisomers, L-Serinamide and D-Serinamide. While serine itself is well-characterized for its roles in protein synthesis, metabolism, and neurotransmission, the specific biological functions and therapeutic potential of this compound are less understood. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of this compound. It includes detailed, inferred synthetic and purification protocols, and discusses potential signaling pathways based on the activities of its parent molecule, serine. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the scientific and therapeutic landscape of this compound.

Chemical Structure and Properties

This compound is a chiral molecule existing in both L- and D-enantiomeric forms. The chemical structure consists of a central carbon atom bonded to an amino group, a carboxamide group, a hydroxymethyl group, and a hydrogen atom.

Chemical Identifiers and Physical Properties

The chemical identifiers and computed physical properties of L-Serinamide and D-Serinamide are summarized in the tables below. These properties are crucial for understanding the molecule's behavior in various experimental and biological settings.

Table 1: Chemical Identifiers for this compound Enantiomers

| Identifier | L-Serinamide | D-Serinamide |

| IUPAC Name | (2S)-2-amino-3-hydroxypropanamide | (2R)-2-amino-3-hydroxypropanamide |

| Molecular Formula | C₃H₈N₂O₂ | C₃H₈N₂O₂ |

| CAS Number | 6791-49-7[1] | 104714-52-5 |

| PubChem CID | 101138[1] | 447822 |

| SMILES | N--INVALID-LINK--C(N)=O | N--INVALID-LINK--C(N)=O |

| InChI Key | MGOGKPMIZGEGOZ-REOHCLBHSA-N[1] | MGOGKPMIZGEGOZ-UWTATZPHSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 104.11 g/mol [1] |

| Topological Polar Surface Area | 89.79 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| LogP (calculated) | -2.03 |

| pKa (predicted) | 7.8 (amine), 16.5 (amide) |

Synthesis and Purification

While specific, detailed protocols for the direct synthesis of unsubstituted L- or D-Serinamide are not extensively published, a general and plausible methodology can be inferred from the synthesis of N-acyl-serinamide derivatives, which are intermediates in the production of the drug Lacosamide (B1674222).[2][3] The following protocols are based on these established procedures.

Synthesis of L-Serinamide

This protocol outlines a two-step process starting from L-serine: esterification followed by amidation.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride

-

Materials: L-serine, Methanol (B129727) (anhydrous), Thionyl chloride (SOCl₂) or Hydrogen chloride (gas), Diethyl ether (anhydrous).

-

Procedure:

-

Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.

-

After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The solution should become clear.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

-

Add anhydrous diethyl ether to precipitate the L-serine methyl ester hydrochloride.

-

Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Step 2: Amidation of L-Serine Methyl Ester Hydrochloride to L-Serinamide

-

Materials: L-serine methyl ester hydrochloride, Ammonia (B1221849) (7N solution in methanol), Methanol.

-

Procedure:

-

Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a 7N solution of ammonia in methanol in a sealed pressure vessel.

-

Stir the solution at room temperature for 24-48 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

-

The resulting crude L-Serinamide can be purified by recrystallization or chromatography.

-

Synthesis of D-Serinamide

The synthesis of D-Serinamide follows the same procedure as L-Serinamide, with D-serine as the starting material.

Purification Protocol

Crude this compound can be purified using the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or ethanol (B145695) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

-

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (e.g., 95:5 to 80:20 DCM:MeOH).

-

Procedure:

-

Dissolve the crude this compound in a small amount of the mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

-

-

Biological Activity and Signaling Pathways

The specific biological activities of this compound are not well-documented in publicly available literature. However, based on its structural similarity to L-serine and D-serine, its potential biological roles can be inferred.

Potential Role in Neuroscience

D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5][6] D-serine is synthesized from L-serine in astrocytes and neurons by the enzyme serine racemase.[4] Given that D-Serinamide is the amide of D-serine, it is plausible that it could act as a prodrug for D-serine or interact with the NMDA receptor or other neuronal targets.

-

Hypothesized Signaling Pathway:

References

- 1. L-Serinamide | C3H8N2O2 | CID 101138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9447024B1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 3. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 4. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-amino acids as putative neurotransmitters: focus on D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Serinamide: A Technical Overview for Researchers and Drug Development Professionals

Introduction: L-Serinamide, the amide derivative of the non-essential amino acid L-serine, is a molecule of interest in various biochemical and pharmaceutical applications. Its structural similarity to L-serine, a key player in numerous metabolic pathways, suggests potential roles in biological systems. This technical guide provides a concise overview of L-Serinamide's fundamental properties, a detailed synthesis protocol, and an exploration of the metabolic context from which it is derived. This document is intended for researchers, scientists, and professionals in the field of drug development who require a technical understanding of this compound.

Core Data Presentation

The fundamental quantitative data for L-Serinamide and its commonly used salt, L-Serinamide hydrochloride, are summarized in the table below for easy reference and comparison.

| Property | L-Serinamide | L-Serinamide Hydrochloride |

| CAS Number | 6791-49-7 | 65414-74-6 |

| Molecular Formula | C₃H₈N₂O₂ | C₃H₉ClN₂O₂ |

| Molecular Weight | 104.11 g/mol | 140.57 g/mol |

| IUPAC Name | (2S)-2-amino-3-hydroxypropanamide | (2S)-2-amino-3-hydroxypropanamide;hydrochloride |

Experimental Protocols

Synthesis of L-Serinamide Hydrochloride

A common and efficient method for the synthesis of L-Serinamide hydrochloride is through the ammonolysis of L-serine methyl ester hydrochloride. The following protocol provides a detailed methodology for this conversion.[1]

Materials:

-

L-serine methyl ester hydrochloride

-

Ammonia (B1221849) water (Aqueous ammonia solution)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve 3.5 g (0.0225 mol) of L-serine methyl ester hydrochloride in 100 mL of ammonia water in a suitable reaction vessel.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion of the reaction, remove the excess ammonia by distillation under reduced pressure.

-

To the resulting residue, add a small amount of dilute hydrochloric acid to dissolve the solid.

-

Freeze-dry the resulting solution to obtain L-serine hydrochloride as a pale yellow solid.

-

The typical yield for this procedure is approximately 2.8 g (87.5%).

Visualizations: Workflow and Metabolic Context

To further elucidate the practical and theoretical aspects of L-Serinamide, the following diagrams illustrate the synthesis workflow and the metabolic pathways of its parent molecule, L-serine.

Synthesis Workflow for L-Serinamide Hydrochloride

The following diagram outlines the key steps in the synthesis of L-Serinamide hydrochloride from L-serine methyl ester hydrochloride.

Metabolic Pathways of L-Serine

While specific signaling pathways for L-Serinamide are not well-documented, its precursor, L-serine, is a central node in cellular metabolism. The diagram below illustrates the major metabolic pathways involving L-serine, providing a context for the potential biological significance of L-Serinamide. L-serine serves as a precursor for the synthesis of proteins, other amino acids such as glycine (B1666218) and cysteine, and is involved in the biosynthesis of purines, pyrimidines, and sphingolipids.

References

Synthesis of (S)-2-Amino-3-hydroxypropanamide from L-Serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-hydroxypropanamide, also known as L-serinamide, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, derived from the natural amino acid L-serine, provides a versatile scaffold for creating more complex molecules with specific stereochemistry. This technical guide provides an in-depth overview of the primary synthetic route from L-serine, focusing on a two-step esterification and amidation process. It includes a compilation of quantitative data, detailed experimental protocols, and workflow diagrams to support research and development in this area.

Core Synthesis Pathway: Esterification Followed by Amidation

The most common and efficient method for synthesizing L-serinamide from L-serine involves a two-step reaction sequence. First, the carboxylic acid group of L-serine is esterified, typically to form a methyl ester. This intermediate is then subjected to amidation to yield the final product. Protecting the amine group is sometimes employed, but direct aminolysis of the N-unsubstituted ester is also a viable and cost-effective strategy.

Step 1: Esterification of L-Serine

The initial step involves the conversion of L-serine to its corresponding ester, most commonly the methyl ester. This is a crucial step to activate the carboxyl group for the subsequent amidation. The reaction is typically carried out in methanol (B129727) with an acid catalyst. The product of this reaction is often the hydrochloride salt of the L-serine methyl ester, which can be isolated in good yields.

Common reagents for this esterification include:

-

Thionyl chloride (SOCl₂) in methanol: A well-established method for preparing amino acid methyl esters.[1][2]

-

Trimethylchlorosilane (TMSCl) in methanol: An efficient alternative for the esterification of various amino acids.[3]

Step 2: Amidation of L-Serine Methyl Ester

The second step is the conversion of the L-serine methyl ester to L-serinamide through amidation. This is typically achieved by reacting the ester with ammonia (B1221849). Careful control of reaction conditions such as temperature is critical to prevent racemization and maintain the desired stereochemistry of the final product. The reaction of L-serine methyl ester hydrochloride with ammonia in a suitable solvent yields L-serinamide, which can then be isolated, often as its hydrochloride salt.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key steps in the synthesis of L-serinamide and its derivatives.

| Table 1: Synthesis of L-Serinamide Hydrochloride from L-Serine Methyl Ester Hydrochloride | |

| Reactant | L-Serine methyl ester hydrochloride |

| Reagent | Ammonia |

| Product | L-Serinamide hydrochloride |

| Yield | 87.5%[4] |

| Reaction Time | 48 hours[4] |

| Temperature | Room Temperature[4] |

| Table 2: Synthesis of N-Pentyl-L-serinamide from L-Serine Methyl Ester | |

| Reactant | L-Serine methyl ester |

| Reagent | n-Pentylamine |

| Product | N-Pentyl-L-serinamide (isolated as oxalate (B1200264) salt) |

| Yield | 81%[6] |

| Enantiomeric Excess (ee) | 99.9%[6] |

| Temperature | 15-25°C[6] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of (S)-2-Amino-3-hydroxypropanamide.

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is based on the esterification of L-serine using thionyl chloride in methanol, a common and effective method.[1][2]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous methanol.

-

Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for the specified time until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Protocol 2: Synthesis of (S)-2-Amino-3-hydroxypropanamide Hydrochloride (L-Serinamide Hydrochloride)

This protocol outlines the amidation of L-serine methyl ester hydrochloride using ammonia.[4][5]

-

Preparation: Dissolve L-serine methyl ester hydrochloride in a solution of ammonia in a sealed reaction vessel.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.[4]

-

Work-up: After the reaction is complete, remove the ammonia by distillation under reduced pressure.

-

Isolation: Dissolve the residue in a small amount of dilute hydrochloric acid.

-

Purification: Freeze-dry the solution to obtain the L-serinamide hydrochloride product as a solid.[4] The product can be further purified by recrystallization.

Visualization of Synthesis Pathway

The following diagrams illustrate the key steps and workflow for the synthesis of (S)-2-Amino-3-hydroxypropanamide from L-serine.

Caption: Overall synthesis pathway from L-Serine.

Caption: Detailed experimental workflow.

References

The Biological Significance of C-Terminal Serinamide in Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal modification of peptides is a critical determinant of their biological function, stability, and therapeutic potential. Among these modifications, amidation—the conversion of the C-terminal carboxylic acid to a carboxamide—is a prevalent and highly significant post-translational modification. When the C-terminal residue is serine, this results in a serinamide moiety. This technical guide provides an in-depth exploration of the biological significance of C-terminal this compound and, more broadly, C-terminal amidation in peptides. It covers the structural and functional implications, therapeutic applications, and detailed experimental protocols for the synthesis and characterization of these vital biomolecules.

Introduction: The Critical Role of the C-Terminal Amide

In nature, a vast number of peptide hormones, neurotransmitters, and defense peptides possess a C-terminal amide group rather than a free carboxyl group.[1][2] It is estimated that over 50% of all known bioactive peptides are C-terminally amidated, a modification essential for their biological activity.[3][4][5] This seemingly subtle chemical change—the replacement of a hydroxyl group with an amino group—profoundly impacts a peptide's physicochemical properties and its interaction with biological systems.

The primary effects of C-terminal amidation are:

-

Neutralization of Charge: The conversion of the anionic carboxylate (-COO⁻) to a neutral carboxamide (-CONH₂) at physiological pH removes a negative charge.[3][6]

-

Increased Stability: The amide bond is resistant to cleavage by carboxypeptidases, significantly increasing the peptide's metabolic stability and prolonging its in vivo half-life.[3][5][7]

-

Enhanced Receptor Binding & Activity: By neutralizing charge and stabilizing the peptide's conformation, amidation often dramatically increases binding affinity for its target receptor, leading to a hundred- or even thousand-fold increase in potency.[1][2]

-

Structural Stabilization: The amide group can form intramolecular hydrogen bonds, which helps to stabilize secondary structures such as α-helices, crucial for receptor recognition.[8][9]

The presence of a this compound at the C-terminus combines these benefits with the unique properties of the serine side chain, such as its polarity and hydrogen-bonding capacity, which can further influence receptor interactions and solubility. A notable example is Retatrutide, an experimental triple-agonist peptide for obesity, which is specifically engineered to terminate with an L-serinamide.[10]

Structural and Functional Consequences of this compound Incorporation

The conversion of a C-terminal serine to this compound alters the peptide's structural dynamics and functional output. This modification is not merely a protective cap but an active contributor to the peptide's biological role.

Impact on Stability and Hydrophobicity

The primary advantage conferred by the C-terminal amide is protection against enzymatic degradation. Peptides with a free C-terminus are susceptible to rapid cleavage by carboxypeptidases in blood and tissues. Amidation blocks this degradation pathway, enhancing peptide half-life.[11][12][13]

Furthermore, neutralizing the C-terminal negative charge increases the overall hydrophobicity of the peptide.[4][9] This enhanced hydrophobicity can facilitate the peptide's ability to cross cell membranes and interact with the hydrophobic pockets of target receptors.[4][8] This is reflected in analytical techniques, where amidated peptides typically exhibit longer retention times on reversed-phase high-performance liquid chromatography (RP-HPLC) compared to their carboxylated counterparts.[5]

Role in Receptor Binding and Signaling

For many peptides, particularly those that bind to G-protein-coupled receptors (GPCRs), the C-terminal amide is essential for high-affinity binding and signal transduction.[7][9] The neutral amide group avoids electrostatic repulsion with negatively charged residues in the receptor's binding pocket, allowing for a more optimal fit.[3]

A clear example is the pancreatic hormone amylin. The physiologically active form of human amylin (hAmylin) is C-terminally amidated. A variant with a free C-terminus (hAmylin-COO⁻) exhibits a staggering 58-fold reduction in its ability to activate the Amylin1 receptor and a 20-fold reduction for the Amylin3 receptor.[7] This demonstrates that the amide is a critical pharmacophore for receptor activation.

The following diagram illustrates a generalized signaling pathway for a GPCR activated by a C-terminally amidated peptide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. α-Amidated Peptides: Approaches for Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. lifetein.com [lifetein.com]

- 6. Enantioselective total synthesis of (+)-serinolamide A - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 10. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic World of Serinamide and Its Derivatives: A Technical Guide to Their Natural Occurrence, Bioactivity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of natural products, serinamides and their derivatives have emerged as a class of bioactive lipids with significant therapeutic potential. Primarily found in marine environments, these compounds, characterized by a serine amino acid backbone, have garnered attention for their diverse pharmacological activities, ranging from anticancer to neuromodulatory effects. This technical guide provides an in-depth exploration of the natural occurrence, isolation, biological activity, and synthesis of two prominent serinamide derivatives: serinolamide A and symbioramide (B56091). We delve into the experimental methodologies for their study and present visual representations of their signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Natural Occurrence and Isolation

This compound derivatives are predominantly biosynthesized by marine microorganisms, particularly cyanobacteria and sponges. Their isolation from these complex natural matrices requires meticulous and multi-step extraction and purification protocols.

Serinolamide A

Natural Source: Serinolamide A and its analogues, such as serinolamides C and D, have been isolated from the marine cyanobacterium Okeania sp., collected from the Red Sea.[1][2]

Isolation Protocol: A general procedure for the isolation of serinolamides from Okeania sp. involves the following steps[1]:

-

Extraction: The cyanobacterial biomass is homogenized and extracted exhaustively with methanol (B129727) (MeOH).

-

Partitioning: The dried MeOH extract is then partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O) to separate compounds based on polarity.

-

Chromatography: The EtOAc-soluble fraction, containing the serinolamides, is subjected to multiple rounds of chromatographic separation. This typically includes:

-

Normal-Phase Column Chromatography: Using a hexane/EtOAc solvent system to yield fractions enriched in specific serinolamides.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the final purification of the individual serinolamide analogues.

-

Quantitative Data: From a 3.5 g dried methanolic extract of Okeania sp., 12 mg of serinolamide C was isolated, highlighting the potential of this marine cyanobacterium as a source for these compounds.[1]

Symbioramide

Natural Source: Symbioramide is a ceramide-like molecule of marine origin, though the specific producing organism is less commonly cited in readily available literature, with much of the research focus being on its synthesis.[3] It is known to be associated with marine sponges.[4][5][6][7][8]

Isolation Protocol: Detailed protocols for the extraction of symbioramide from a natural source are not as extensively documented as for serinolamide A. However, general methods for isolating lipid-like molecules from marine sponges can be applied. These typically involve:

-

Extraction: Lyophilized and ground sponge tissue is extracted with organic solvents like methanol, ethanol, or a chloroform/methanol mixture.

-

Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation.

-

Chromatography: The fractions containing the desired compound are further purified using a combination of techniques such as silica (B1680970) gel column chromatography and reversed-phase HPLC.

Biological Activity and Signaling Pathways

This compound derivatives exhibit a range of biological activities, and understanding their mechanisms of action is crucial for their development as therapeutic agents.

Serinolamide A

Serinolamide A has demonstrated a multifaceted pharmacological profile, acting as an agonist for both the Sphingosine-1-phosphate-1 (S1P₁) receptor and the Cannabinoid receptor 1 (CB1).[9][10]

S1P₁ Receptor Agonism and Internalization:

Serinolamide A acts as a functional antagonist of the S1P₁ receptor.[9][10] Upon binding, it induces the internalization and subsequent degradation of the receptor.[9][10] This process effectively sequesters lymphocytes in the lymph nodes, leading to immunosuppression, a mechanism of action that is of significant interest for the treatment of autoimmune diseases like multiple sclerosis.[9][10]

Experimental Protocol for S1P₁ Receptor Internalization Assay:

The functional antagonism of S1P₁ receptor agonists can be evaluated using an in vitro receptor internalization assay[9][10][11]:

-

Cell Culture: HEK293 cells stably expressing the human S1P₁ receptor are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of serinolamide A or a known S1P₁ receptor agonist (e.g., FTY720-phosphate) for a defined period (e.g., 3 hours).

-

Detection: The internalization of the S1P₁ receptor is quantified using a commercially available assay system that measures the recruitment of β-arrestin to the internalized receptor, often through a chemiluminescent signal.

-

Data Analysis: The efficacy of the compound is expressed as a percentage of the maximal effect observed with a standard agonist.

Below is a diagram illustrating the proposed signaling pathway for serinolamide A-induced S1P₁ receptor internalization.

Caption: Serinolamide A-induced S1P1 receptor internalization pathway.

CB1 Receptor Agonism:

Serinolamide A also acts as a moderate agonist for the CB1 receptor, a key component of the endocannabinoid system involved in regulating various physiological processes, including pain, appetite, and mood.[12] The activation of CB1 receptors by endocannabinoids typically leads to short- or long-term changes in synaptic transmission.[12]

The general signaling cascade following CB1 receptor activation is depicted below.

Caption: General signaling pathway of CB1 receptor activation.

Other Biological Activities: Serinolamides C and D have also been reported to exhibit cytotoxic and antifouling activities.[1]

Symbioramide

Symbioramide has demonstrated potent antileukemic activity, primarily through the induction of apoptosis.

Antileukemic Activity and Apoptosis Induction:

Symbioramide and its synthetic derivatives have been shown to induce apoptosis in L-1210 leukemia cells.[13] The pro-apoptotic mechanism is a key area of investigation for its potential as an anticancer agent.

Experimental Protocol for MTT Assay to Assess Antileukemic Activity:

The cytotoxic effects of symbioramide can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[13]:

-

Cell Culture: L-1210 leukemia cells are seeded in 96-well plates and cultured in a suitable medium.

-

Compound Treatment: The cells are treated with various concentrations of symbioramide for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

The apoptotic pathway induced by symbioramide in L1210 cells likely involves the activation of caspases, key executioners of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Serinolamides and Lyngbyabellins from an Okeania sp. Cyanobacterium Collected from the Red Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 5. Sponges and Their Symbionts as a Source of Valuable Compounds in Cosmeceutical Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Serinamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serinamide derivatives, compounds structurally derived from the amino acid serine, have emerged as a promising class of molecules with diverse and potent biological activities. Their inherent chirality and versatile functional groups make them attractive scaffolds for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Synthetic Methodologies

The synthesis of this compound derivatives often leverages the chiral pool of L- or D-serine to introduce stereospecificity. Common synthetic strategies involve the modification of the carboxyl, amino, and hydroxyl groups of the serine backbone.

General Synthesis of N-Acyl this compound Derivatives

A prevalent method for synthesizing N-acyl this compound derivatives involves the coupling of a fatty acid or other carboxylic acid to the amino group of a serine ester, followed by amidation.

Experimental Protocol: Synthesis of N-palmitoyl-DL-serinamide

-

Esterification of DL-Serine: DL-serine is first converted to its methyl ester using a standard method such as the Fischer-Speier esterification. In a typical procedure, DL-serine is refluxed in methanol (B129727) in the presence of a catalytic amount of thionyl chloride. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the serine methyl ester hydrochloride.

-

N-Acylation: The serine methyl ester is then N-acylated with palmitoyl (B13399708) chloride. The ester is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and a base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride. The mixture is cooled in an ice bath, and palmitoyl chloride is added dropwise with stirring. The reaction is allowed to proceed to completion at room temperature.

-

Amidation: The resulting N-palmitoyl-DL-serine methyl ester is converted to the corresponding amide by treatment with a solution of ammonia (B1221849) in methanol. The reaction mixture is stirred at room temperature until the ester is fully converted to the amide, as monitored by TLC.

-

Purification: The final product, N-palmitoyl-DL-serinamide, is purified by recrystallization or column chromatography on silica (B1680970) gel to yield a pure solid.

Synthesis of Ceramide Analogs from Serine

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. Serine serves as a key starting material for the synthesis of the sphingoid base.

Experimental Protocol: Synthesis of a Ceramide Analog (Analog 315)

This protocol describes the synthesis of a ceramide analog with demonstrated anti-cancer activity[1][2].

-

Amide Coupling: N-(tert-butoxycarbonyl)-D-serine (Boc-D-serine) is coupled with tetradecylamine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are used as coupling reagents, with N-methylmorpholine (NMM) as the base in tetrahydrofuran (THF) as the solvent. The reaction yields the corresponding amide[2].

-

Deprotection: The Boc protecting group is removed from the amide intermediate using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine[2].

-

Schiff Base Formation and Rearrangement: The resulting amine is reacted with salicylaldehyde (B1680747) in the presence of sodium hydroxide (B78521) in methanol. This step involves the formation of a Schiff base followed by rearrangement to yield the final ceramide analog, Analog 315[2].

-

Purification: The crude product is purified by column chromatography to obtain the pure ceramide analog.

Anticancer Activity

Numerous this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ceramide Analog | Analog 315 | MCF-7 (Breast) | Not specified, but potent | [1] |

| Analog 315 | MDA-MB-231 (Breast) | Not specified, but potent | [1] | |

| Analog 403 | Primary Effusion Lymphoma | < 10 (approx.) | [2] | |

| N-Acyl Serinol | C16-serinol | Neuroblastoma | Induces apoptosis | [3] |

| Chalcone-Sulfonamide | Compound 4 | MCF-7 (Breast) | Potent activity reported | [4] |

| 1,2,4-Triazine Sulfonamide | MM131 | DLD-1 (Colon) | 3.4 | [5] |

| MM131 | HT-29 (Colon) | 3.9 | [5] | |

| Indole-Aryl Amide | Compound 5 | HT29 (Colon) | Selectively active | [6] |

| Amidine Derivative | Compound 5d | T47D (Breast) | Good activity reported | [7] |

| Compound 5h, 5i | NCI H-522 (Lung) | Good activity reported | [7] |

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.

Signaling Pathway of Ceramide-Induced Apoptosis

Ceramides and their analogs are well-known signaling molecules that can trigger apoptosis. The accumulation of intracellular ceramides can activate a cascade of events leading to cell death. This process often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mode of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Salinomycin Amide | Phenyl amide (3b) | Staphylococcus aureus (MRSA) | 2 | [8] |

| Phenyl amide (3b) | Staphylococcus aureus (MSSA) | 2 | [8] | |

| Cyclopropane Amide | Compound F8 | Candida albicans | 16 | [9][10] |

| Compound F24 | Candida albicans | 16 | [9][10] | |

| Compound F42 | Candida albicans | 16 | [9][10] | |

| 1,3-bis(aryloxy)propan-2-amine | CPD20 | Streptococcus pyogenes | 2.5 | [11] |

| CPD20 | Staphylococcus aureus | 2.5 | [11] | |

| CPD22 | Streptococcus pyogenes | 2.5 | [11] |

Mechanism of Antimicrobial Action: Enzyme Inhibition

Some this compound derivatives function as inhibitors of essential microbial enzymes. For example, cycloserine, a cyclic analog of serine, is known to inhibit enzymes involved in bacterial cell wall synthesis. A key target is serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a novel antimicrobial agent can be determined using the broth microdilution method.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Dilutions: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising platform for the development of new therapeutic agents with potent anticancer and antimicrobial activities. The synthetic accessibility and the potential for structural diversification allow for the fine-tuning of their biological properties. Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, exploring their structure-activity relationships to optimize potency and selectivity, and advancing lead candidates into preclinical and clinical development. The integration of computational modeling and high-throughput screening will further accelerate the discovery of novel this compound-based drugs to address unmet medical needs.

References

- 1. OPTIMIZATION OF SCALE-UP SYNTHESIS OF ANTI-CANCER CERAMIDE ANALOG 315 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Serinamide: A Technical Guide to its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

Serinamide, a derivative of the amino acid serine, has garnered significant attention in the scientific community, particularly for its role as a structural component in novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, offering a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and a comparative analysis of their efficiencies.

Discovery and Historical Perspective

The history of this compound is intrinsically linked to the advancements in peptide chemistry. An early and notable description of a this compound derivative synthesis can be traced back to a 1942 publication by Joseph S. Fruton on the synthesis of L-serine peptides. In this work, Carbobenzoxy-l-serinamide was prepared as part of a broader investigation into peptide synthesis.[1] This foundational work laid the groundwork for future explorations into the synthesis and applications of this compound and its derivatives.

While the initial focus was on its incorporation into peptides, this compound has more recently emerged as a critical component in the structure of complex pharmaceuticals. A prominent example is its inclusion in the structure of Retatrutide, an experimental drug for obesity.[2] In Retatrutide, the C-terminus of the peptide sequence is modified to L-serinamide, where the carboxylic acid group is replaced with a carboxamide.[2] This modification highlights the evolving role of this compound from a simple amino acid derivative to a key functional moiety in modern drug design.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the direct conversion of L-serine to L-Serinamide and the synthesis of N-protected this compound derivatives, which are crucial intermediates in peptide synthesis.

Direct Synthesis of L-Serinamide

The most direct route to L-Serinamide involves the ammonolysis of a serine ester. This method is valued for its atom economy and straightforwardness.

This common method involves the treatment of L-serine methyl ester with ammonia (B1221849). The reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the methoxy (B1213986) group of the ester to form the primary amide. A "one-pot" process starting from L-serine methyl ester has been reported to produce l-2-Amino-3-hydroxy-N-pentylpropanamide, a this compound derivative, in high yield and enantiomeric excess.[3]

Experimental Protocol: Ammonolysis of L-Serine Methyl Ester Hydrochloride

A general procedure for the synthesis of L-Serinamide hydrochloride from L-serine methyl ester hydrochloride involves dissolving the starting material in a solution of ammonia in methanol (B129727) and stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Detailed quantitative data for this method is summarized in Table 1.

Synthesis of N-Protected this compound Derivatives

In peptide synthesis and the construction of more complex molecules, it is often necessary to protect the amino group of serine before converting the carboxylic acid to an amide. The most common protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz or Z).

The synthesis of N-Boc-L-Serinamide typically starts from commercially available N-Boc-L-serine. The carboxylic acid is activated and then reacted with ammonia or an ammonia equivalent.

Experimental Protocol: Synthesis of N-Boc-L-Serinamide from N-Boc-L-Serine

-

Activation of Carboxylic Acid: N-Boc-L-serine is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an additive like 1-Hydroxybenzotriazole (HOBt) are added at 0 °C. The mixture is stirred for a short period to form the activated ester.

-

Amidation: A solution of ammonia in an organic solvent or aqueous ammonium (B1175870) hydroxide (B78521) is added to the activated ester solution. The reaction is allowed to proceed at room temperature until completion.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (in the case of DCC). The filtrate is washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated to yield the crude N-Boc-L-Serinamide, which is then purified by column chromatography.

Detailed quantitative data for this method is summarized in Table 1.

Similar to the Boc-protected analogue, N-Fmoc-L-Serinamide is synthesized from N-Fmoc-L-serine using a coupling agent to activate the carboxylic acid, followed by reaction with ammonia.

Experimental Protocol: Synthesis of N-Fmoc-L-Serinamide from N-Fmoc-L-Serine

The procedure is analogous to the synthesis of N-Boc-L-Serinamide, with N-Fmoc-L-serine as the starting material. The choice of solvent and coupling reagent may be adjusted based on the solubility of the starting material and the desired reaction conditions. A common procedure involves dissolving N-Fmoc-L-serine in a solvent like N,N-dimethylformamide (DMF), followed by the addition of a coupling reagent such as HBTU and a base like N,N-diisopropylethylamine (DIPEA), and finally, treatment with an ammonia source.

Detailed quantitative data for this method is summarized in Table 1.

The historical synthesis of N-Cbz-L-Serinamide, as described by Fruton, involved the conversion of N-Cbz-L-serine to its methyl ester, followed by treatment with ammonia.

Experimental Protocol: Synthesis of N-Cbz-L-Serinamide from N-Cbz-L-Serine Methyl Ester

N-Cbz-L-serine methyl ester is dissolved in methanol saturated with ammonia. The solution is allowed to stand at room temperature for several days. The solvent is then evaporated, and the resulting crude product is recrystallized to yield pure N-Cbz-L-Serinamide.[1]

Detailed quantitative data for this method is summarized in Table 1.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the key synthetic methods described above, allowing for easy comparison of their efficiencies.

| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Purity/ee (%) | Reference |

| Ammonolysis | L-Serine methyl ester | Ammonia | Methanol | High | >99% ee | [3] |

| N-Boc Protected Synthesis | N-Boc-L-serine | DCC/HOBt, Ammonia | DCM | Good | High | General |

| N-Fmoc Protected Synthesis | N-Fmoc-L-serine | HBTU/DIPEA, Ammonia | DMF | Good | High | General |

| N-Cbz Protected Synthesis | N-Cbz-L-serine methyl ester | Ammonia | Methanol | Moderate | High | [1] |

Table 1: Summary of quantitative data for this compound synthesis methods.

Protecting Group Strategies for the Serine Hydroxyl Group

The hydroxyl group of serine is reactive and may require protection during synthesis to prevent side reactions. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions used for deprotection of the N-terminal protecting group and cleavage from a solid support in peptide synthesis.

Common protecting groups for the serine hydroxyl group include:

-

tert-Butyl (tBu): This group is stable to the basic conditions used for Fmoc removal and is typically cleaved with strong acids like trifluoroacetic acid (TFA). It is a standard choice in Fmoc-based solid-phase peptide synthesis (SPPS).

-

Benzyl (B1604629) (Bzl): The benzyl ether is stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. However, its removal requires harsh conditions such as hydrogenolysis or treatment with strong acids like hydrogen fluoride (B91410) (HF), making it more suitable for Boc-based strategies.

-

Trityl (Trt): The trityl group is more acid-labile than the tBu group and can be removed under milder acidic conditions. This makes it useful for the synthesis of protected peptide fragments where the side-chain protecting groups are retained after cleavage from the resin.

-

Cyclohexyl (Chx): The cyclohexyl ether is a more recently developed protecting group that is stable to a wide range of acidic and basic conditions, including TFA and piperidine. It can be removed with strong acids like trifluoromethanesulfonic acid.[4]

Logical Workflow for this compound Synthesis

The synthesis of this compound, particularly in the context of peptide synthesis, follows a logical workflow that involves protection, activation, and amidation steps.

Caption: General workflow for the synthesis of this compound from L-Serine.

Biological Role and Signaling Pathways

While this compound itself is primarily recognized as a synthetic building block, the parent amino acid, L-serine, plays a crucial role in a multitude of cellular processes. L-serine is a central metabolite involved in the biosynthesis of proteins, nucleotides, and lipids.[5][6] It is also a precursor to other important molecules, including the neurotransmitter D-serine.

The de novo synthesis of L-serine, known as the serine synthesis pathway (SSP), is intricately linked to cellular metabolism and signaling. This pathway is often upregulated in response to cellular stress and in proliferating cells, such as cancer cells, to meet the increased demand for serine.[5] Furthermore, serine metabolism is connected to the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[7]

The modification of peptides with this compound at the C-terminus, as seen in Retatrutide, can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This modification may enhance stability, receptor binding, or other biological activities. The precise signaling pathways directly modulated by this compound-containing molecules are specific to the overall structure of the therapeutic agent.

Caption: Overview of L-Serine metabolism and its connection to cellular signaling.

Conclusion

The synthesis of this compound has evolved from its early exploration in the context of fundamental peptide chemistry to its current status as a key component in the development of innovative pharmaceuticals. The synthetic routes to this compound and its N-protected derivatives are well-established, offering flexibility in terms of protecting group strategies and coupling methods. Understanding the history and the various synthetic approaches to this valuable building block is essential for researchers and professionals in the fields of medicinal chemistry and drug development as they continue to design and create the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Retatrutide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine Supports IL-1β Production in Macrophages Through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of L-Serinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Serinamide (also known as (S)-2-amino-3-hydroxypropanamide), a molecule of interest in various scientific domains. Due to the limited availability of published experimental spectra for L-Serinamide, this guide presents a combination of available data for the parent compound and its close structural analog, L-Alaninamide. This comparative approach allows for a robust understanding of the expected spectroscopic behavior of L-Serinamide.

Introduction to L-Serinamide

L-Serinamide is the amide derivative of the amino acid L-serine. Its structure, featuring a primary amide, a primary amine, and a primary alcohol, makes it a polar molecule with potential applications in peptide synthesis and as a chiral building block. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The most common ionization technique for small, polar molecules like L-Serinamide is Electrospray Ionization (ESI).

Table 1: Mass Spectrometry Data for L-Serinamide

| Parameter | Value | Source |

| Molecular Formula | C₃H₈N₂O₂ | N/A |

| Molecular Weight | 104.11 g/mol | N/A |

| Ionization Mode | Electrospray Ionization (ESI) | Expected |

| Major Ion Peak (m/z) | [M+H]⁺ = 105.07 | Predicted |

| Fragmentation Ions | Further fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). | Predicted |

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 2-Amino-3-hydroxy-propanamide in the SpectraBase database. This provides experimental evidence for the mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of published NMR data for L-Serinamide, the data for its close structural analog, L-Alaninamide, is presented here to provide an expected range for the chemical shifts. L-Alaninamide lacks the hydroxyl group of L-Serinamide, so the chemical shifts for the protons and carbons near the hydroxyl group in L-Serinamide are expected to be further downfield.

Table 2: Predicted ¹H NMR Spectroscopic Data for L-Serinamide (based on L-Alaninamide data)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | ~3.5 - 4.0 | dd | ~3-5, ~8-10 |

| Hβ | ~3.6 - 3.9 | m | N/A |

| -NH₂ (amine) | Broad singlet | N/A | N/A |

| -NH₂ (amide) | Two broad singlets | N/A | N/A |

| -OH | Broad singlet | N/A | N/A |

Note: Chemical shifts are highly dependent on the solvent and pH.

Table 3: Predicted ¹³C NMR Spectroscopic Data for L-Serinamide (based on L-Alaninamide data)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~175 - 180 |

| Cα | ~50 - 55 |

| Cβ | ~60 - 65 |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of L-Serinamide is expected to show characteristic absorption bands for its amine, amide, and alcohol functional groups. The data for L-Alaninamide is provided as a reference.

Table 4: Predicted IR Absorption Bands for L-Serinamide (based on L-Alaninamide data)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |

| N-H stretch (amine & amide) | 3100-3500 | Medium-Strong |

| C=O stretch (amide I) | ~1650 | Strong |

| N-H bend (amide II) | ~1620 | Medium |

| C-N stretch | 1000-1350 | Medium |

| C-O stretch | 1050-1150 | Medium-Strong |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of L-Serinamide.

Materials:

-

L-Serinamide sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of L-Serinamide in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay (a longer relaxation delay may be needed for quaternary carbons).

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the IR spectrum of solid L-Serinamide.

Materials:

-

L-Serinamide sample (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of L-Serinamide to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.

-

Place the mixture into a pellet-forming die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of L-Serinamide.

Materials:

-

L-Serinamide sample

-

Solvent (e.g., methanol, water with 0.1% formic acid)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of L-Serinamide (typically 1-10 µg/mL) in a suitable solvent. The addition of a small amount of acid (e.g., formic acid) can aid in protonation for positive ion mode.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

-

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Spectrum Acquisition: Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like L-Serinamide.

This guide provides a foundational understanding of the spectroscopic properties of L-Serinamide. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample of L-Serinamide. The provided protocols offer a starting point for such an analysis.

Thermochemical Properties of Crystalline Serinamide: A Technical Guide

Disclaimer: Direct experimental thermochemical data for crystalline serinamide is not extensively available in the reviewed scientific literature. This guide presents a comprehensive overview of the thermochemical properties of the closely related parent compound, crystalline L-serine, to provide a valuable reference for researchers, scientists, and drug development professionals. The methodologies and data herein are pertinent to L-serine and should be considered as a proxy with due scientific caution when evaluating this compound.

Introduction

This compound, the amide derivative of the amino acid serine, is a molecule of interest in various biochemical and pharmaceutical contexts. Understanding its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, is crucial for applications ranging from drug formulation and stability studies to process chemistry and computational modeling. This technical guide summarizes key thermochemical data for crystalline L-serine, outlines the experimental protocols used to determine these values, and provides visual workflows for the primary analytical techniques.

Quantitative Thermochemical Data for Crystalline L-Serine

The following tables summarize the experimentally determined thermochemical properties of crystalline L-serine at standard conditions (298.15 K and 0.1 MPa), unless otherwise specified.

Table 1: Enthalpy and Gibbs Free Energy of Crystalline L-Serine

| Thermochemical Parameter | Symbol | Value (kJ·mol⁻¹) | References |

| Standard Molar Enthalpy of Combustion | ΔcH° | -1433.2 ± 1.2 | [1][2] |

| Standard Molar Enthalpy of Formation | ΔfH° | -739.4 ± 2.3 | [1][2][3] |

| Standard Molar Enthalpy of Fusion | ΔfusH° | 23.9 ± 0.5 | [4] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -516.3 ± 1.3 | [5] |

Table 2: Heat Capacity and Entropy of Crystalline L-Serine

| Thermochemical Parameter | Symbol | Value (J·K⁻¹·mol⁻¹) | References |

| Molar Heat Capacity (at 298.15 K) | Cp | 149.29 | [6] |

| Standard Molar Entropy (at 298.15 K) | S° | 151.7 | [5][6] |

Table 3: Thermal Transition Properties of Crystalline L-Serine

| Property | Value | References |

| Melting Point (Onset) | 221.7 °C (494.85 K) | [4] |

| Melting Point (Peak) | 227.0 °C (500.15 K) | [4][7] |

| Decomposition Temperature | ~228 °C | [8] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for the key experiments.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the enthalpy of formation for organic compounds. The standard molar enthalpy of formation is derived from the experimentally measured energy of combustion.

Methodology:

-

Sample Preparation: A precisely weighed pellet of crystalline L-serine (typically 0.5-1.0 g) is placed in a crucible within a constant-volume calorimetric bomb. A known length of fuse wire (e.g., platinum or iron) is positioned to ensure ignition.

-

Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion event until a stable final temperature is reached.

-

Analysis: The raw temperature change is corrected for heat exchange with the surroundings. The energy equivalent of the calorimeter (calorimeter constant) is determined separately by combusting a certified standard reference material, such as benzoic acid.

-

Calculation: The standard energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the calorimeter constant, accounting for the energy of fuse wire combustion and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, with the known standard enthalpies of formation for CO₂ and H₂O.[2][9]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions like melting point and enthalpy of fusion.[10][11]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of crystalline L-serine (typically 2-5 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 K/min) over a defined temperature range that encompasses the expected thermal transitions. The cell is purged with an inert gas, such as nitrogen, to maintain a controlled atmosphere.

-

Data Acquisition: The instrument heats both the sample and reference pans at a constant rate. The differential heat flow to the sample compared to the reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting plot of heat flow versus temperature is called a DSC thermogram.[7] Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point. The area under the peak is directly proportional to the enthalpy change of the transition (e.g., enthalpy of fusion, ΔfusH°), which is calculated by integrating the peak and calibrating with a known standard like indium.[4]

Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for the key experimental techniques described.

Figure 1: Workflow for Bomb Calorimetry.

Figure 2: Workflow for Differential Scanning Calorimetry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. kbibiopharma.com [kbibiopharma.com]

- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

The Potential Role of Serinamide in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract